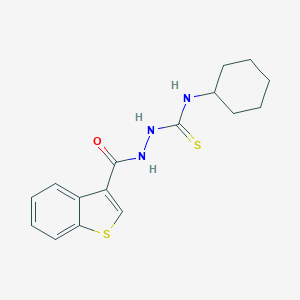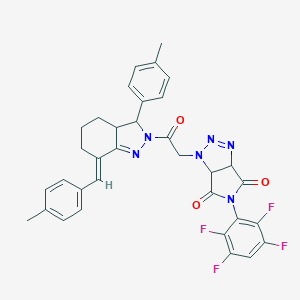![molecular formula C30H33ClN4O5 B456517 (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456517.png)
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a dimethoxyphenyl group, and an indazole moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves multiple steps, including the formation of the pyrazole ring, the attachment of the dimethoxyphenyl groups, and the construction of the indazole moiety. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods would be optimized to maximize yield and minimize waste, ensuring the process is both economically and environmentally sustainable.
化学反应分析
Types of Reactions
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
科学研究应用
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study various biological processes, such as enzyme activity or receptor binding.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved would require further experimental validation to elucidate.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- This compound
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C30H33ClN4O5 |
|---|---|
分子量 |
565.1g/mol |
IUPAC 名称 |
(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(3,4-dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C30H33ClN4O5/c1-6-34-17-22(31)28(32-34)30(36)35-29(20-11-13-24(38-3)26(16-20)40-5)21-9-7-8-19(27(21)33-35)14-18-10-12-23(37-2)25(15-18)39-4/h10-17,21,29H,6-9H2,1-5H3/b19-14+ |
InChI 键 |
JQZAPANCXRLBEO-XMHGGMMESA-N |
手性 SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=N2)C5=CC(=C(C=C5)OC)OC)Cl |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=C(C=C4)OC)OC)C3=N2)C5=CC(=C(C=C5)OC)OC)Cl |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=C(C=C4)OC)OC)C3=N2)C5=CC(=C(C=C5)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456434.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B456442.png)
![3,5-bis(difluoromethyl)-1-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456443.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B456444.png)
![1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE](/img/structure/B456446.png)
![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B456447.png)
![3-Ethyl-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456448.png)
![N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456451.png)
![3-({[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B456452.png)
![1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456455.png)
![N-(2,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456456.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B456457.png)
